molecular formula C10H10N2O2S B2688406 5-methyl-N-(thiophen-2-ylmethyl)-1,2-oxazole-3-carboxamide CAS No. 717857-97-1

5-methyl-N-(thiophen-2-ylmethyl)-1,2-oxazole-3-carboxamide

Cat. No.: B2688406
CAS No.: 717857-97-1
M. Wt: 222.26
InChI Key: MIFAGBVWVHQZST-UHFFFAOYSA-N
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Description

5-methyl-N-(thiophen-2-ylmethyl)-1,2-oxazole-3-carboxamide is a useful research compound. Its molecular formula is C10H10N2O2S and its molecular weight is 222.26. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Reactivity

Oxazoles, including compounds with structural similarities to 5-methyl-N-(thiophen-2-ylmethyl)-1,2-oxazole-3-carboxamide, have been extensively studied for their synthetic applications. For example, a study highlighted an efficient synthesis of 2-phenyl-4,5-substituted oxazoles involving intramolecular copper-catalyzed cyclization, showcasing the method's utility in creating structurally diverse oxazoles with potential biological activities (Kumar et al., 2012). This highlights the potential for synthesizing compounds with similar structures to this compound for various applications.

Antimicrobial and Anticancer Properties

Compounds structurally related to this compound have shown promising antimicrobial and anticancer properties. For instance, novel thiazole and 1,3,4-thiadiazole derivatives have been reported to exhibit potent anticancer activities, indicating the potential of oxazole derivatives in cancer therapy (Gomha et al., 2017). Additionally, novel 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides were designed and synthesized, demonstrating promising antitubercular activity, suggesting the applicability of structurally similar compounds in combating tuberculosis (Marvadi et al., 2020).

Corrosion Inhibition

Heterocyclic compounds, including oxazoles, have been explored for their corrosion inhibition properties. A study on azomethine functionalized triazole derivatives, which share a similar heterocyclic nature with oxazoles, revealed excellent corrosion inhibiting efficacy, indicating the potential application of oxazole derivatives in protecting metals against corrosion (Murmu et al., 2020).

Analytical and Structural Characterization

The structural characterization of synthetic cannabinoids, which are structurally complex and diverse, including oxazole derivatives, is crucial for forensic and clinical analysis. A study on methyl 3,3-dimethyl-2-(1-(pent-4-en-1-yl)-1H-indazole-3-carboxamido)butanoate, although not directly related to oxazoles, exemplifies the importance of comprehensive analytical techniques in characterizing synthetic compounds for various applications (Dybowski et al., 2021).

Properties

IUPAC Name

5-methyl-N-(thiophen-2-ylmethyl)-1,2-oxazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2S/c1-7-5-9(12-14-7)10(13)11-6-8-3-2-4-15-8/h2-5H,6H2,1H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIFAGBVWVHQZST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NCC2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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